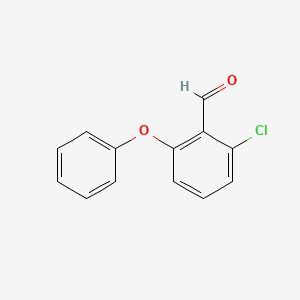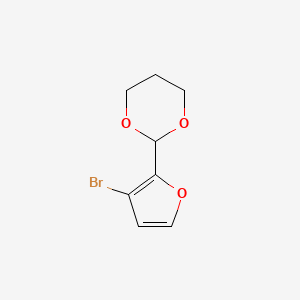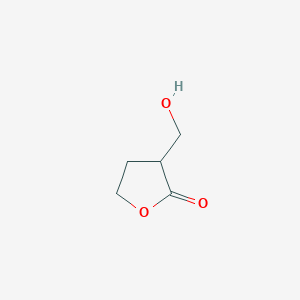
3-(HYDROXYMETHYL)OXOLAN-2-ONE
Overview
Description
Synthesis Analysis
Several synthetic methods have been explored for the preparation of this compound. Notably, the reaction of ethyl (4-methoxy-8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate with potassium hydroxide yields a mixture of 6-methoxy-4,5-dihydro-3H-naphtho [1,8-bc]furans and 6-methoxy-4,5-dihydro-3H-naphtho [1,8-bc]furan-2-carboxylic acid . The total yield of these products exceeds 90% .
Scientific Research Applications
Biobased Polyester Synthesis
2,5-Bis(hydroxymethyl)furan, closely related to 4,5-dihydro-3-(hydroxymethyl)furan-2(3H)-one, has been utilized in the enzymatic synthesis of biobased polyesters. These novel furan polyesters, synthesized using Candida antarctica Lipase B, exhibit number-average molecular weights around 2000 g/mol and have been fully characterized for their chemical structures and physical properties (Jiang et al., 2014).
Biomass-Derived Furanic Compounds
Furfural and 5-hydroxymethylfurfural (HMF), key chemicals in biorefinery, can be hydrogenated to produce several compounds, including 2,5-bis(hydroxymethyl)furan. This process involves a range of reactions such as hydrogenation and hydrogenolysis, with the potential for generating valuable chemicals like furfuryl alcohol and 2,5-dimethylfuran (Nakagawa et al., 2013).
Catalytic Synthesis Using Saccharomyces cerevisiae
Saccharomyces cerevisiae has been used for the catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfual. Specific alcohol dehydrogenases were identified and expressed in S. cerevisiae, leading to high yields and selectivity in the synthesis process (Xia et al., 2020).
Future Directions
- Horaguchi, T., Narita, H., & Suzuki, T. (1983). Furan Derivatives. V. The Syntheses of 4,5-Dihydro-3H-naphtho [1,8-bc]furans Using Strong Bases. Bulletin of the Chemical Society of Japan, 56(1), 184–187
- NIST Chemistry WebBook. (2024). Furan, 2,3-dihydro-4-methyl-
- ChemicalBook. (2024). 3,4-二氢-2H-吡喃 (110-87-2)
Properties
IUPAC Name |
3-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-4-1-2-8-5(4)7/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGFUXSRIIEVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


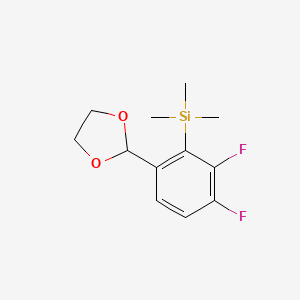
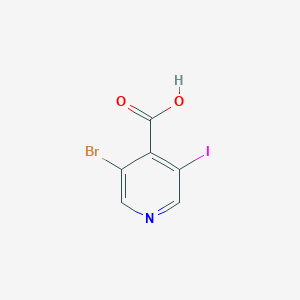


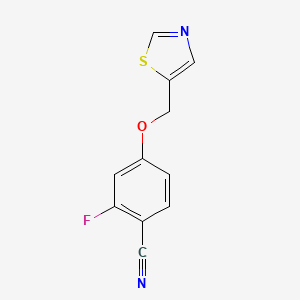
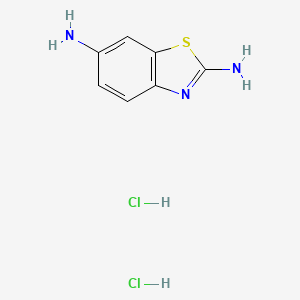


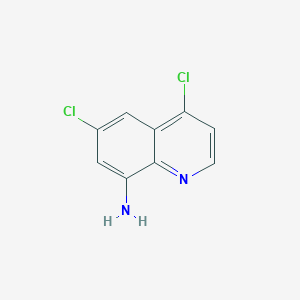

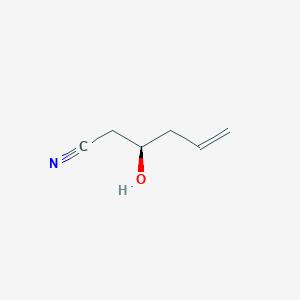
![Dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B3247339.png)
